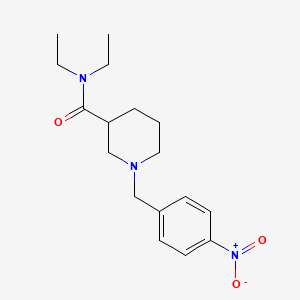![molecular formula C18H22N2O4S2 B5012152 N-{4-[(ethylamino)sulfonyl]phenyl}-2-[(2-methoxyethyl)thio]benzamide](/img/structure/B5012152.png)
N-{4-[(ethylamino)sulfonyl]phenyl}-2-[(2-methoxyethyl)thio]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(ethylamino)sulfonyl]phenyl}-2-[(2-methoxyethyl)thio]benzamide, commonly known as ESI-09, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
ESI-09 inhibits the activity of TMEM16A by binding to a specific site on the ion channel and preventing the movement of calcium ions through the channel. This results in the inhibition of smooth muscle contraction, secretion, and neuronal excitability, leading to the therapeutic effects of ESI-09.
Biochemical and Physiological Effects
ESI-09 has been shown to have a range of biochemical and physiological effects. It inhibits the activity of TMEM16A, leading to the inhibition of smooth muscle contraction, secretion, and neuronal excitability. This results in the relaxation of airway smooth muscle, leading to the treatment of asthma. ESI-09 also increases the secretion of chloride ions in the airways, leading to the treatment of cystic fibrosis. Additionally, ESI-09 has been shown to lower blood pressure by inhibiting smooth muscle contraction in blood vessels.
Advantages and Limitations for Lab Experiments
ESI-09 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and used in various experimental settings. It has been extensively studied and has a well-established mechanism of action. However, ESI-09 also has some limitations. It has a relatively short half-life and may require frequent dosing in vivo experiments. Additionally, it may have off-target effects on other ion channels, leading to potential side effects.
Future Directions
ESI-09 has shown promising results in the treatment of various diseases, and future research is needed to fully understand its potential therapeutic applications. One potential direction is the development of more potent and selective inhibitors of TMEM16A. Additionally, further studies are needed to understand the long-term effects of ESI-09 and its potential side effects. Finally, ESI-09 may have applications in other diseases, such as epilepsy and chronic pain, and further research is needed to explore these potential applications.
Conclusion
In conclusion, ESI-09 is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been extensively studied for its ability to inhibit the activity of TMEM16A, leading to the treatment of asthma, cystic fibrosis, and hypertension. While ESI-09 has several advantages for lab experiments, it also has some limitations, and further research is needed to fully understand its potential therapeutic applications.
Synthesis Methods
ESI-09 is synthesized through a multi-step process that involves the reaction of 4-nitrobenzenesulfonyl chloride with ethylamine, followed by the reaction of the resulting product with 2-[(2-methoxyethyl)thio]aniline. The final step involves the reduction of the nitro group to an amino group, resulting in the formation of ESI-09.
Scientific Research Applications
ESI-09 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of the ion channel TMEM16A, which is involved in the regulation of various physiological processes, including smooth muscle contraction, secretion, and neuronal excitability. ESI-09 has been shown to be effective in the treatment of asthma, cystic fibrosis, and hypertension.
properties
IUPAC Name |
N-[4-(ethylsulfamoyl)phenyl]-2-(2-methoxyethylsulfanyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-3-19-26(22,23)15-10-8-14(9-11-15)20-18(21)16-6-4-5-7-17(16)25-13-12-24-2/h4-11,19H,3,12-13H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESMAYMBJOKMTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-methyl-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5012076.png)
![1-methyl-3-(7,9,11-trimethyl-2,4-dioxaspiro[5.5]undec-8-en-3-yl)pyridinium iodide](/img/structure/B5012080.png)
![N-[(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-(1H-indol-1-yl)ethanamine](/img/structure/B5012087.png)
![1-[(2-naphthyloxy)acetyl]-4-(3-phenylpropyl)piperazine oxalate](/img/structure/B5012090.png)
![N-ethyl-2-(1H-pyrazol-1-yl)-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B5012096.png)
![N-1,3-thiazol-2-yl-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamide](/img/structure/B5012116.png)
![methyl N-{[6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-L-valinate](/img/structure/B5012124.png)
![N-cyclopropyl-2-{[1-(4-ethylbenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B5012131.png)
![4-(4-nitrophenyl)-2-[(3-phenyl-2-propen-1-yl)thio]-1,3-thiazole](/img/structure/B5012134.png)




